

# The Solubility of Potassium Triiodide in Organic Solvents: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Potassium triiodide

Cat. No.: B083502

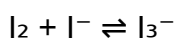
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **potassium triiodide** in various organic solvents. It is important to note that **potassium triiodide** ( $KI_3$ ) is not a stable, isolatable compound but rather exists in equilibrium in solutions containing potassium iodide (KI) and molecular iodine ( $I_2$ ). The formation of the triiodide ion ( $I_3^-$ ) significantly enhances the solubility of iodine in solvents where it is otherwise sparingly soluble. This guide will, therefore, focus on the solubility of iodine in potassium iodide solutions across different organic media, which is the practical basis for the application of "**potassium triiodide**" solutions.

## The Triiodide Equilibrium

The fundamental principle governing the solubility of iodine in potassium iodide solutions is the reversible reaction that forms the triiodide ion:



This equilibrium is a Lewis acid-base interaction where the iodide ion ( $I^-$ ) acts as a Lewis base, donating a pair of electrons to the iodine molecule ( $I_2$ ), the Lewis acid. The formation of the soluble triiodide ion is what allows for a higher concentration of iodine in the solution than would be possible with the solvent alone.

## Quantitative Solubility Data

The solubility of iodine in potassium iodide solutions is influenced by the nature of the organic solvent, the concentration of potassium iodide, and the temperature. The following tables summarize available quantitative data.

Table 1: Solubility of Potassium Iodide in Various Solvents at 25°C

Solvent	Solubility (g KI / 100 g Solvent)	Molar Solubility (mol/L)
Methanol	12.5	~2.38
Ethanol	1.88	~0.22
Acetone	1.31	~0.19
Acetonitrile	1.98	~0.12

Note: Data for pure organic solvents is often presented for potassium iodide itself, which is the precursor to forming triiodide solutions.

Table 2: Influence of Solvent Composition on Iodine Solubility in Water-Ethanol Mixtures at 25°C

Ethanol Concentration (wt %)	Iodine Solubility (wt %)
35	Monotonically Increasing
65	Monotonically Increasing
>65	Sharply Increasing
90	Maximum Solubility

As the data indicates, the solubility of iodine in water-ethanol mixtures has a complex relationship with the solvent composition, with a significant increase in solubility at higher ethanol concentrations.[\[1\]](#)[\[2\]](#)

Table 3: Solubility of Potassium Iodide in Acetonitrile at Various Temperatures

Temperature (°C)	Mass Fraction (w <sub>2</sub> )	Mole Fraction (x <sub>2</sub> )
10.0	0.0225	0.0057
20.0	0.0207	0.0052
25.0	0.0198	0.0050
30.0	0.0196	0.0049
40.0	0.0184	0.0046
50.0	0.0171	0.0043
60.0	0.0160	0.0040

This data from the IUPAC-NIST Solubility Database shows a decrease in potassium iodide solubility in acetonitrile with increasing temperature.[3]

## Experimental Protocols

The determination of iodine concentration and the equilibrium constant for triiodide formation are crucial for quantitative studies. The following are detailed methodologies for these determinations.

### Iodometric Titration for Determination of Iodine Concentration

This method is a classic and reliable way to determine the concentration of iodine in a solution.

Principle: Iodine (in the form of triiodide) is titrated with a standardized solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ). The iodine is reduced to iodide ions, and the thiosulfate is oxidized to tetrathionate ions. A starch indicator is used to detect the endpoint, which is characterized by the disappearance of the deep blue starch-iodine complex.

Reagents:

- Standardized sodium thiosulfate solution (e.g., 0.1 M)
- Starch indicator solution (1% w/v, freshly prepared)

- Sample of the iodine/potassium iodide solution in the organic solvent of interest

Procedure:

- Pipette a known volume of the iodine-containing organic solution into an Erlenmeyer flask.
- If the solvent is not miscible with water, a two-phase titration can be performed, or a suitable co-solvent can be added.
- Titrate with the standardized sodium thiosulfate solution. The brown color of the triiodide solution will fade.
- When the solution becomes a pale yellow, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration, adding the sodium thiosulfate dropwise with constant swirling, until the blue color disappears completely. This is the endpoint.
- Record the volume of sodium thiosulfate solution used.
- The concentration of iodine can be calculated using the stoichiometry of the reaction:  $I_3^- + 2S_2O_3^{2-} \rightarrow 3I^- + S_4O_6^{2-}$

## Spectrophotometric Determination of the Triiodide Formation Constant

This method is based on the strong absorbance of the triiodide ion in the UV-visible region.

Principle: The triiodide ion has a characteristic strong absorbance at specific wavelengths (around 290 nm and 360 nm), where iodine and iodide ions have negligible absorbance. By measuring the absorbance of solutions with known concentrations of iodine and potassium iodide, the equilibrium concentration of the triiodide ion can be determined, and thus the formation constant ( $K_f$ ) can be calculated.

Reagents and Equipment:

- UV-Vis spectrophotometer

- Quartz cuvettes
- Stock solutions of iodine and potassium iodide of known concentrations in the desired organic solvent
- The organic solvent of interest as a blank

Procedure:

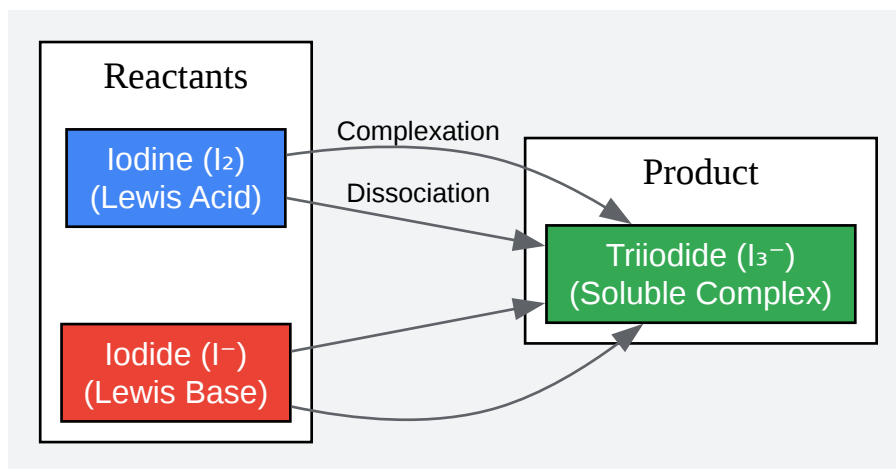
- Prepare a series of solutions with a constant concentration of iodine and varying concentrations of potassium iodide in the chosen organic solvent.
- Prepare another series of solutions with a constant concentration of potassium iodide and varying concentrations of iodine.
- Measure the absorbance of each solution at the wavelength of maximum absorbance for the triiodide ion. Use the pure organic solvent as a blank.
- The formation constant ( $K_f$ ) can be determined using the Benesi-Hildebrand method or other graphical or computational methods that relate the absorbance to the concentrations of the reactants. The Benesi-Hildebrand equation is often used:

$$1 / (A - A_0) = 1 / (K_f * (\epsilon_{I_3^-} - \epsilon_{I_2}) * [I^-] * C_{I_2}) + 1 / ((\epsilon_{I_3^-} - \epsilon_{I_2}) * C_{I_2})$$

where  $A$  is the measured absorbance,  $A_0$  is the absorbance of the iodine solution without KI,  $\epsilon$  represents the molar absorptivity coefficients, and  $C$  and  $[]$  denote the initial and equilibrium concentrations, respectively. A plot of  $1/(A-A_0)$  versus  $1/[I^-]$  should yield a straight line from which  $K_f$  can be calculated from the slope and intercept.

## Visualizations

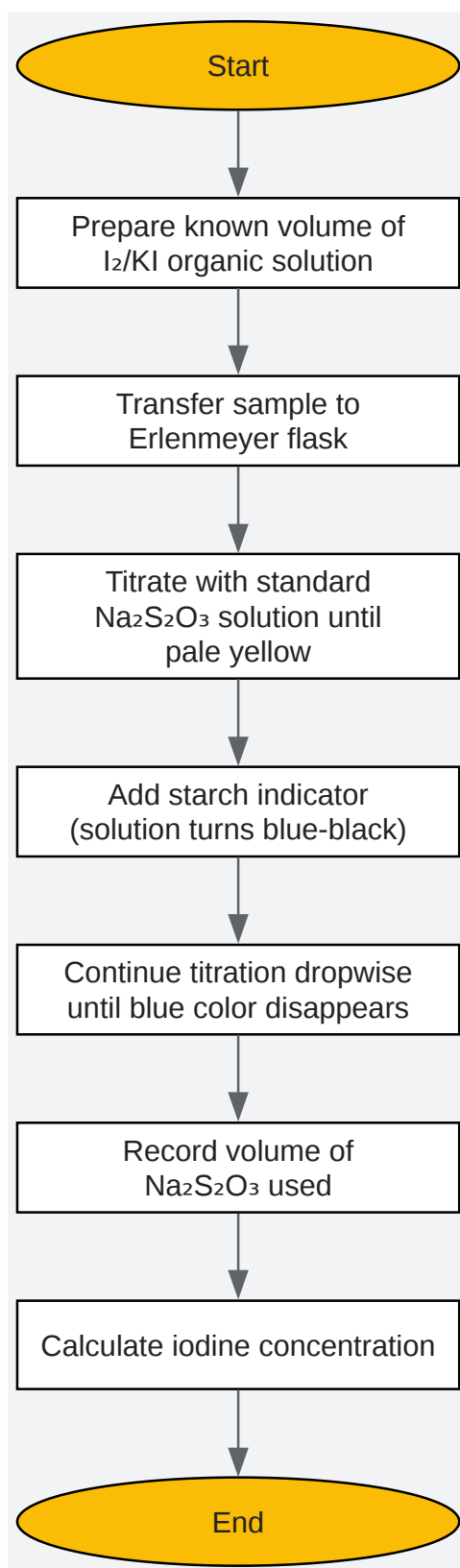
### Triiodide Formation Equilibrium



[Click to download full resolution via product page](#)

Caption: Chemical equilibrium of triiodide ion formation.

## Experimental Workflow for Iodometric Titration



[Click to download full resolution via product page](#)

Caption: Workflow for determining iodine concentration by titration.

## Conclusion

The "solubility of **potassium triiodide**" is practically a measure of the extent to which iodine can be dissolved in a solution of potassium iodide in a given solvent. This is governed by the formation of the triiodide ion. While comprehensive quantitative data for a wide range of pure organic solvents is not readily available in a consolidated format, this guide provides key solubility data for potassium iodide and illustrates the trends for iodine solubility in mixed solvent systems. The detailed experimental protocols for iodometric titration and spectrophotometry offer robust methods for researchers to quantitatively assess these systems in their own laboratories. The provided visualizations aim to clarify the underlying chemical principles and experimental procedures. This information is critical for applications in organic synthesis, analytical chemistry, and potentially in the formulation of iodine-based pharmaceuticals where precise control of iodine concentration is paramount.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [refp.cohlife.org](http://refp.cohlife.org) [[refp.cohlife.org](http://refp.cohlife.org)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 3. IUPAC-NIST Solubilities Database [[srdata.nist.gov](http://srdata.nist.gov)]
- To cite this document: BenchChem. [The Solubility of Potassium Triiodide in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083502#solubility-of-potassium-triiodide-in-different-organic-solvents>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)